molecular formula C11H13NO B2479930 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 20678-82-4

1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Katalognummer B2479930
CAS-Nummer: 20678-82-4
Molekulargewicht: 175.231
InChI-Schlüssel: ZWFBAQAIVGHQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the linear formula C11H13NO . It has a molecular weight of 175.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has explored various synthesis techniques for benzazepine derivatives, including 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. For instance, Lennon and Proctor (1979) developed a method involving the methylation of 2, 3, 4, 5-tetrahydro-5-oxo-1H-1-benzazepine using lithium di-isopropylamide (Lennon & Proctor, 1979).

  • Structural Analogues

    Studies have also been conducted on the synthesis of structural analogues of benzazepines. Carpenter, Peesapati, and Proctor (1979) synthesized 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one, highlighting the versatility of benzazepine chemistry (Carpenter, Peesapati, & Proctor, 1979).

  • Crystal Structure Analysis

    The analysis of crystal structures of benzazepine derivatives is another area of interest. Guerrero et al. (2014) investigated the hydrogen-bonded assembly in benzazepine derivatives, providing insights into their molecular interactions (Guerrero et al., 2014).

Pharmaceutical Applications

  • Antagonistic Properties

    Tewes et al. (2016) designed tetrahydro-3-benzazepines as conformationally restricted ifenprodil analogues, showing high affinity and antagonistic activity at NMDA receptors. This indicates potential applications in neuropharmacology (Tewes et al., 2016).

  • Anticonvulsant Evaluation

    Han et al. (2013) evaluated the anticonvulsant activities of benzazepin-2-one derivatives, revealing promising compounds with higher protective indices compared to standard antiepileptic drugs (Han et al., 2013).

  • Muscarinic Receptor Antagonists

    Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists, which could have implications for treating disorders related to these receptors (Bradshaw et al., 2008).

Eigenschaften

IUPAC Name

1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFBAQAIVGHQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS RN

20678-82-4
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.